molecular formula C13H9FO4 B15231527 Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate CAS No. 170632-16-3

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate

Cat. No.: B15231527
CAS No.: 170632-16-3
M. Wt: 248.21 g/mol
InChI Key: VWUXSQCSRLZRRX-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9FO4 and a molecular weight of 248.21 g/mol It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate typically involves the reaction of 5-(4-fluorobenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The furan ring and the fluorobenzoyl moiety contribute to its binding affinity and specificity towards these targets . The exact pathways involved can vary depending on the biological system and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts specific electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its biological activity by affecting its interaction with molecular targets .

Properties

CAS No.

170632-16-3

Molecular Formula

C13H9FO4

Molecular Weight

248.21 g/mol

IUPAC Name

methyl 5-(4-fluorobenzoyl)furan-2-carboxylate

InChI

InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-2-4-9(14)5-3-8/h2-7H,1H3

InChI Key

VWUXSQCSRLZRRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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